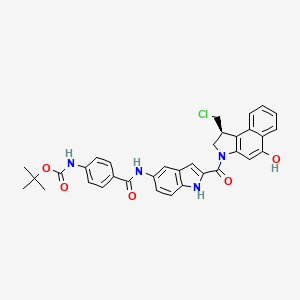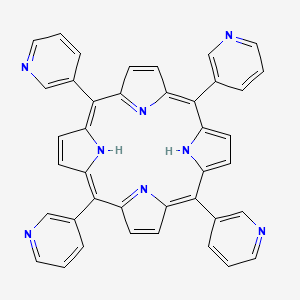
Tetra(3-pyridyl)porphyrin
Overview
Description
Tetra(3-pyridyl)porphyrin is a chemical compound with the molecular formula C40H26N8 . It has a molecular weight of 618.6880 . The IUPAC Standard InChIKey for this compound is GZKPUYJFADMBGO-KHQKEXQOSA-N .
Synthesis Analysis
The synthesis of Tetra(3-pyridyl)porphyrin involves hydrothermal reactions with cobalt ions, which results in the metalation of the porphyrin core and self-coordination of the CoT3PyP units through their endocyclic metal centers into two-dimensional (2D) polymeric arrays . Another study mentions the use of palladium-catalyzed cross-coupling reactions as standard techniques for constructing carbon–carbon bonds in porphyrin synthesis .Molecular Structure Analysis
The molecular structure of Tetra(3-pyridyl)porphyrin is characterized by the presence of four pyrrole units and four bridging carbon atoms in a planar conformation . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
Tetra(3-pyridyl)porphyrin has been used to create new hybrid coordination polymers through hydrothermal reactions with cobalt ions . These reactions result in the metalation of the porphyrin core and self-coordination of the CoT3PyP units through their endocyclic metal centers into two-dimensional (2D) polymeric arrays .Physical And Chemical Properties Analysis
Tetra(3-pyridyl)porphyrin has a molecular weight of 618.7 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 . It also has a topological polar surface area of 109 Ų . The physical properties of porphyrin-based MOFs, including Tetra(3-pyridyl)porphyrin, have been studied, highlighting the evolution of various optical and electronic features as a function of their modular framework structures and compositional variations .Scientific Research Applications
Photodynamic Therapy (PDT) and Cancer Treatment
Tetra(3-pyridyl)porphyrin (TPyP) has gained attention as a photosensitizer in photodynamic therapy (PDT). In PDT, light activates the photosensitizer, leading to the generation of reactive oxygen species (ROS) that selectively destroy cancer cells. TPyP’s absorption in the red region of the spectrum makes it suitable for deep tissue penetration, making it a promising candidate for cancer treatment .
Sensor Systems and Environmental Monitoring
Porphyrins, including TPyP, are widely used in sensor systems due to their unique optical properties. TPyP can act as a sensing material for detecting small molecules, such as gases or pollutants. Researchers have explored its application in environmental monitoring, food safety, and clinical diagnostics .
Catalysis and Electrocatalysis
TPyP-based catalysts find applications in catalytic reactions. Their large surface area and redox properties make them effective in various catalytic processes. Additionally, TPyP-modified electrodes have been studied for electrocatalysis, including oxygen reduction reactions and other electrochemical transformations .
Supramolecular Nanopatterning and Nanotechnology
Porphyrins, including TPyP, play a role in supramolecular assembly and nanopatterning. Researchers have explored their use in creating ordered nanostructures on surfaces, which has implications for nanoelectronics, molecular devices, and surface modification .
Biological Imaging and Sensing
TPyP’s fluorescence properties make it useful in biological imaging. It can be employed as a fluorescent probe to visualize cellular structures, study protein interactions, and monitor cellular processes. Additionally, TPyP-based sensors have been developed for detecting specific biomolecules .
Spintronics and Quantum Dot Interactions
TPyP has been investigated in spintronics, a field that aims to exploit electron spin for information storage and processing. Its interactions with colloidal quantum dots (QDs) have been studied, revealing insights into energy transfer mechanisms and potential applications in quantum dot-based devices .
Mechanism of Action
Target of Action
Tetra(3-pyridyl)porphyrin, also known as meso-Tetra-3’-pyridylporphyrin, is a type of porphyrin that has been shown to interact with DNA . Specifically, it has been found to bind to G-quadruplex structures in DNA , which are involved in various biological processes such as replication and transcription.
Mode of Action
The interaction of Tetra(3-pyridyl)porphyrin with its targets involves the formation of complexes with DNA . This binding can lead to changes in the structure of the DNA, such as the partial unfolding of the G-quadruplex structure . This interaction can potentially affect the function of the DNA and its associated biological processes.
Pharmacokinetics
It is known that porphyrins in general have unique characteristics such as intense adsorption bands in the visible region and redox properties, which can be tuned by substituent exchange . These properties could potentially influence the bioavailability of Tetra(3-pyridyl)porphyrin.
Result of Action
The molecular and cellular effects of Tetra(3-pyridyl)porphyrin’s action are likely to be related to its interaction with DNA. For instance, the binding of this compound to G-quadruplex structures could potentially affect the stability of these structures , which could in turn influence DNA function and associated cellular processes.
Action Environment
The action, efficacy, and stability of Tetra(3-pyridyl)porphyrin can be influenced by various environmental factors. For example, the coordination to metal ions can further improve their biological and catalytic capabilities . Additionally, the acidic environment has been shown to affect the synthesis of Tetra(3-pyridyl)porphyrin .
Future Directions
properties
IUPAC Name |
5,10,15,20-tetrapyridin-3-yl-21,23-dihydroporphyrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8/c1-5-25(21-41-17-1)37-29-9-11-31(45-29)38(26-6-2-18-42-22-26)33-13-15-35(47-33)40(28-8-4-20-44-24-28)36-16-14-34(48-36)39(27-7-3-19-43-23-27)32-12-10-30(37)46-32/h1-24,45,48H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKPUYJFADMBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CN=CC=C7)C8=CN=CC=C8)C=C4)C9=CN=CC=C9)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra(3-pyridyl)porphyrin | |
CAS RN |
40882-83-5 | |
| Record name | Tetra(3-pyridyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040882835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Tetra(3-pyridyl)porphyrin (T3PyP) is a porphyrin molecule with four 3-pyridyl groups attached to the meso positions of the porphyrin ring. [, , , , , , , , , , , , , , , , , , , ] The molecular formula of T3PyP is C40H26N8. [] While the exact molecular weight is not specified in the provided abstracts, it can be calculated from the molecular formula. Spectroscopic data, including UV/Vis, fluorescence, and NMR, have been used to characterize T3PyP and its derivatives. [, , ] For instance, a study observed a red shift in the infrared spectrum of T3PyP compared to meso-tetraphenylporphyrin (TPP). []
A: The 3-pyridyl substituents of T3PyP play a crucial role in its supramolecular reactivity. They provide coordination sites for metal ions and can engage in hydrogen bonding interactions. [] This versatility enables T3PyP to form a diverse range of architectures, including two-dimensional and three-dimensional coordination polymers with metal ions like cobalt, cadmium, copper, and manganese. []
A: T3PyP acts as a tetradentate ligand due to the four pyridyl nitrogen atoms available for coordination. [] For example, hydrothermal reactions with cobalt ions result in metalation of the porphyrin core, forming CoT3PyP units. [] These units can then self-assemble into two-dimensional polymeric arrays through coordination between the cobalt centers and pyridyl groups. [] Similarly, cadmium ions can bridge T3PyP units via the pyridyl groups, leading to the formation of three-dimensional framework solids. [] The specific arrangement and dimensionality of these polymers depend on factors like the metal ion, counterions, and reaction conditions.
A: Studies have shown that the type of acid (HX) used to protonate T3PyP significantly influences its aggregation behavior in solutions like dichloromethane. [] The size and nature of the counteranion (X-) affect the protonation and aggregation pathways. [] For instance, bulky counteranions like tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB-) lead to the formation of tetraprotonated ion pairs without subsequent aggregation. [] In contrast, smaller counteranions can participate in hydrogen bonding and electrostatic interactions, promoting the formation of J-aggregates. []
A: T3PyP has shown promising results in the field of photovoltaics. When used in an organic p-n junction photovoltaic cell with phthalocyaninatozinc (II) (ZnPc), T3PyP acted as the n-type semiconductor. [] The cell exhibited strong spectral sensitization, particularly at 430 nm, and achieved an energy conversion efficiency of approximately 2%. []
A: Research has explored the interaction of T3PyP with various nanoparticles, including colloidal CdSe and InP/ZnS quantum dots (QDs). [, , , , , , ] Computer simulations have been employed to understand the adsorption behavior of T3PyP on the surface of CdSe QDs. [] Studies have also investigated the potential for Förster resonance energy transfer (FRET) between T3PyP and QDs. [, , ] These hybrid nanostructures have implications for developing light-harvesting systems and other optoelectronic devices.
A: Yes, researchers have explored the synthesis and properties of polynuclear T3PyP derivatives. [] By connecting multiple T3PyP units, they aim to develop materials with enhanced light-harvesting capabilities and potential applications in areas like artificial photosynthesis.
A: While not directly addressed in the provided abstracts, one study investigates the use of a T3PyP derivative as a component of a ruthenium-based complex for potential cancer therapy. [] This conjugate aimed to combine the chemotherapeutic properties of ruthenium with the photosensitizing abilities of porphyrins for photodynamic therapy. [] Although in vitro studies showed promise, in vivo efficacy was limited, suggesting the need for further optimization of the therapeutic approach. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)


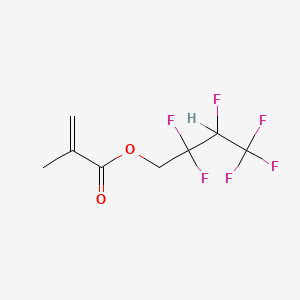
![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)
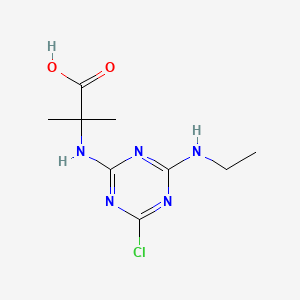

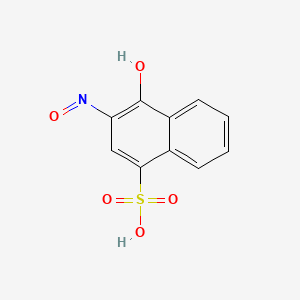

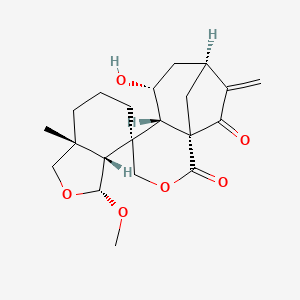
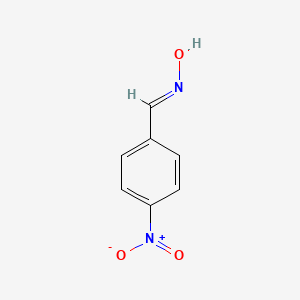
![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)

